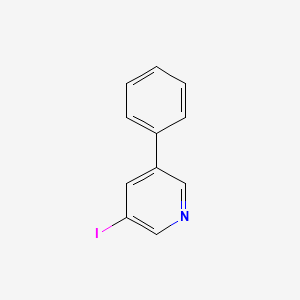

3-Iodo-5-phenylpyridine

Übersicht

Beschreibung

3-Iodo-5-phenylpyridine is a chemical compound with the molecular formula C11H8IN . It is a structurally diverse pyridinium salt, which is a familiar structure in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

The synthesis of pyridinium salts like 3-Iodo-5-phenylpyridine has been a topic of research for centuries. They have been synthesized through various methods, including transition metal-mediated reactions, ultrasound irradiation reactions, and eco-friendly protocols . One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis

The molecular structure of 3-Iodo-5-phenylpyridine is determined by quantum chemical calculations. These calculations are made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Chemical Reactions Analysis

The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer), and xanthates has been reported . This reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-5-phenylpyridine can be determined using Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . The structure parameters, IR, Raman, and UV–Vis spectra exhibit good agreement between the theoretical and experimental parameters .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 3-Iodo-5-phenylpyridine derivatives are synthesized for potential use in creating CD ring models of streptonigrin, suggesting their utility in the synthesis of complex chemical structures (Marsais et al., 1990).

- The synthesis of acetyl and iodo derivatives of certain pyridine diones and pyridin-ones involves 3-iodo-5-phenylpyridine, highlighting its role in the creation of these derivatives (Nikam & Kappe, 2017).

- A study on the iodination of 2-benzyl-3-hydroxypyridine, which results in 6-iodo and 4,6-diiodo derivatives, demonstrates the chemical reactivity of related pyridine compounds (Smirnov et al., 1972).

Applications in Optoelectronics and Photophysics

- Research on heteroleptic iridium(III) complexes, including those with aromatic hydrocarbons, has revealed the importance of structures like 3-iodo-5-phenylpyridine in optoelectronic applications (Spaenig et al., 2011).

- Iridium(III) complexes with 2-phenylpyridine ligands, potentially including 3-iodo derivatives, are used in the development of phosphorescent organic light emitting diodes (OLEDs), indicating their significance in advanced lighting technology (So et al., 2012).

Pharmacological Research

- While excluding drug use and dosage details, it's notable that certain pyridine derivatives, including those related to 3-iodo-5-phenylpyridine, have been explored in the context of receptor antagonism and other pharmacological properties (Li et al., 1999).

Wirkmechanismus

While the exact mechanism of action for 3-Iodo-5-phenylpyridine is not fully elucidated, it is known that pyridinium salts play an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Safety and Hazards

Zukünftige Richtungen

Future research on 3-Iodo-5-phenylpyridine and similar compounds could focus on color tuning. For example, it is still unclear how the optical properties of these compounds change when the substitution groups of ligands are altered . Further studies could also explore the synthesis of these compounds using more eco-friendly protocols .

Eigenschaften

IUPAC Name |

3-iodo-5-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8IN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYBSPLYNSCWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313555 | |

| Record name | 3-Iodo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-5-phenylpyridine | |

CAS RN |

1214362-59-0 | |

| Record name | 3-Iodo-5-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214362-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

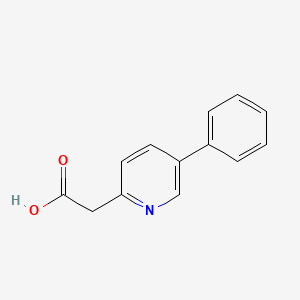

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

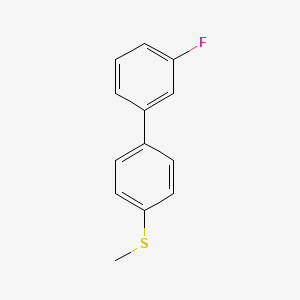

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B7838242.png)

![3-Amino-4'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838257.png)